molecular formula C10H12F6N2O4S2 B6310731 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide CAS No. 1104525-90-7

1-Propylpyridinium bis(trifluoromethylsulfonyl)imide

Cat. No.: B6310731
CAS No.: 1104525-90-7
M. Wt: 402.3 g/mol
InChI Key: VWSBKZWRIXRCJK-UHFFFAOYSA-N
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Description

1-Propylpyridinium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties such as high thermal stability, low volatility, and high ionic conductivity. These characteristics make it an attractive candidate for various applications, particularly in the field of electrochemistry and energy storage .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-propylpyridinium chloride with lithium bis(trifluoromethylsulfonyl)imide in an organic solvent. The reaction is carried out under controlled temperature and inert atmosphere to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps to ensure high purity and minimal moisture content, which is crucial for its application in sensitive electrochemical devices .

Chemical Reactions Analysis

Types of Reactions: 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various alkylated derivatives .

Comparison with Similar Compounds

Uniqueness: 1-Propylpyridinium bis(trifluoromethylsulfonyl)imide stands out due to its specific combination of high thermal stability, low viscosity, and excellent ionic conductivity. These properties make it particularly suitable for applications in high-performance batteries and advanced electrochemical systems .

Properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;1-propylpyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N.C2F6NO4S2/c1-2-6-9-7-4-3-5-8-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-5,7-8H,2,6H2,1H3;/q+1;-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSBKZWRIXRCJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC[N+]1=CC=CC=C1.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F6N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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